Product packaging for Glycyl-dl-norvaline(Cat. No.:CAS No. 1999-38-8)

Glycyl-dl-norvaline

Cat. No.: B7780884
CAS No.: 1999-38-8
M. Wt: 174.20 g/mol
InChI Key: JXIQKLAZYWZTRA-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycyl-DL-norvaline (CAS 2189-27-7) is a dipeptide consisting of glycine and norvaline. With a molecular formula of C7H14N2O3 and a molecular weight of 174.20 g/mol, it is provided as a white to almost white powder . This compound is characterized by high purity, typically exceeding 97.0% as determined by HPLC and non-aqueous titration . Dipeptides like this compound are fundamental building blocks in biochemical research. They are of significant interest in the study of molecular self-assembly, a process driven by non-covalent interactions such as hydrogen bonding, which can lead to the formation of nanostructures and hydrogels . Furthermore, dipeptides serve as crucial moieties in prodrug design. Utilizing amino acids and dipeptides as promoteties can enhance a drug's aqueous solubility and facilitate its transport across biological membranes via specialized nutrient transporters, thereby improving bioavailability and enabling targeted drug delivery . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O3 B7780884 Glycyl-dl-norvaline CAS No. 1999-38-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1999-38-8

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

(2R)-2-[(2-aminoacetyl)amino]pentanoic acid

InChI

InChI=1S/C7H14N2O3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m1/s1

InChI Key

JXIQKLAZYWZTRA-RXMQYKEDSA-N

SMILES

CCCC(C(=O)O)NC(=O)CN

Isomeric SMILES

CCC[C@H](C(=O)O)NC(=O)CN

Canonical SMILES

CCCC(C(=O)O)NC(=O)CN

Origin of Product

United States

Advanced Synthetic Methodologies for Glycyl Dl Norvaline and Its Analogues

Principles and Innovations in Peptide Synthesis

The formation of a peptide bond between two amino acids is a condensation reaction that requires the activation of a carboxyl group and the protection of reactive functional groups to prevent unwanted side reactions. researchgate.netgcwgandhinagar.com Modern peptide synthesis is dominated by two primary approaches: solid-phase peptide synthesis (SPPS) and solution-phase synthesis (SPS).

Solid-Phase Peptide Synthesis (SPPS) Techniques for Glycyl-dl-norvaline Derivatization

SPPS, pioneered by R.B. Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer resin. americanpeptidesociety.orgbachem.com This simplifies the purification process, as excess reagents and by-products can be removed by simple washing and filtration steps. americanpeptidesociety.org The most common SPPS strategy for derivatization involves the use of orthogonal protecting groups, which can be selectively removed under different chemical conditions. iris-biotech.de

A widely used orthogonal protecting group strategy is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) combination. iris-biotech.de The Nα-amino group is protected by the base-labile Fmoc group, while side-chain functional groups and the C-terminal carboxyl group are protected by acid-labile groups like tBu. iris-biotech.de This allows for the selective deprotection of the N-terminus for chain elongation, followed by a final acid cleavage to release the peptide from the resin and remove the side-chain protecting groups. iris-biotech.de

For the synthesis of this compound derivatives, a typical SPPS cycle would involve:

Attachment of an Fmoc-protected dl-norvaline (B147684) to a suitable resin.

Removal of the Fmoc group with a base, typically piperidine. iris-biotech.de

Coupling of Fmoc-glycine using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or a more advanced reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). researchgate.netpeptide.com

Repetition of the deprotection and coupling steps for further chain elongation if required.

Final cleavage from the resin and removal of all protecting groups using a strong acid like trifluoroacetic acid (TFA). iris-biotech.de

This methodology is highly adaptable for creating a library of this compound analogues by incorporating various modified glycine (B1666218) or norvaline residues. For instance, to create a fluorescently labeled derivative, a lysine (B10760008) residue with a side-chain protecting group labile to a different set of conditions (e.g., Mtt - methyltrityl) could be incorporated, allowing for selective deprotection and labeling on the solid support. iris-biotech.de

Solution-Phase Synthesis (SPS) Strategies for Dipeptide Assembly

While SPPS is advantageous for long peptides and library synthesis, solution-phase synthesis (SPS) remains a valuable technique, particularly for the large-scale production of short peptides like this compound. bachem.com In SPS, all reactions are carried out in a homogenous solution, and the product is isolated and purified after each step. researchgate.net

The key steps in SPS are similar to SPPS in principle, involving protection, coupling, and deprotection. gcwgandhinagar.com A common strategy for the synthesis of this compound would be:

Protection of the amino group of glycine, for example, with a benzyloxycarbonyl (Z or Cbz) group. gcwgandhinagar.com

Protection of the carboxyl group of dl-norvaline, for instance, as a methyl or ethyl ester. researchgate.net

Coupling of the two protected amino acids using a coupling reagent. researchgate.net

Removal of the protecting groups to yield the final dipeptide. gcwgandhinagar.com

A patented method for the synthesis of D,L-norvaline itself involves the bromination of n-valeric acid followed by ammonolysis. google.com This provides the racemic amino acid precursor for the dipeptide synthesis.

Emerging Methodologies in this compound Chemical Production

Beyond traditional chemical synthesis, enzymatic methods are gaining traction for dipeptide production due to their high specificity and mild reaction conditions. sci-hub.se Enzymes like L-amino acid ligases (LALs) and proteases can catalyze the formation of peptide bonds. sci-hub.sejst.go.jp Proteases, which normally hydrolyze peptide bonds, can have their equilibrium shifted towards synthesis in non-aqueous environments. sci-hub.se For instance, the PST-01 protease has been used for the synthesis of a precursor of Gly-Tyr in the presence of organic solvents. sci-hub.se Such enzymatic approaches could potentially be adapted for the synthesis of this compound, offering a more environmentally friendly production route.

Derivatization Strategies for Modified this compound Structures

Derivatization of this compound can be performed to alter its properties for specific applications, such as improving its stability, solubility, or to attach a label for detection. nih.gov

Table 1: Examples of Derivatization Strategies

Derivatization Approach Reagent/Method Purpose
N-terminal Modification Acylation, Alkylation To block the N-terminus and alter charge or lipophilicity.
C-terminal Modification Esterification, Amidation To block the C-terminus and modify solubility and stability.
Side-Chain Modification Not applicable to Glycine or Norvaline For amino acids with functional side chains, this allows for the introduction of various groups.

| Labeling | Fluorescent dyes (e.g., NBD-F), Biotin | For detection in biological assays or for affinity purification. nih.govresearchgate.net |

For example, pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is a common method to attach a fluorescent tag to amino acids and peptides for sensitive detection by HPLC. researchgate.net Solid-phase synthesis is particularly well-suited for incorporating labeled amino acids or for on-resin modifications. nih.gov

The synthesis of glycyl-(S)-5-hydroxynorvaline, an analogue of this compound, demonstrates a derivatization strategy where a hydroxyl group is introduced. This was achieved by starting with a protected glutamate (B1630785) derivative, followed by reduction and deprotection steps. researchgate.netvietnamjournal.ru

Table 2: Compound Names Mentioned

Compound Name
This compound
Glycine
dl-norvaline
L-norvaline
D-norvaline
Glycyl-L-norvaline
Glycyl-D-norvaline
n-valeric acid
Fmoc-glycine
Fmoc-protected dl-norvaline
(S)-allylglycine
L-aspartic acid
δ‐hydroxy‐γ‐(S)‐norvaline
Gly-Tyr
glycyl-(S)-5-hydroxynorvaline
Lysine
Mtt (methyltrityl)
NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole)
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
DCC (dicyclohexylcarbodiimide)
TFA (trifluoroacetic acid)

Enzymatic and Receptor Interaction Studies of Glycyl Dl Norvaline

Investigations into Glycyl-dl-norvaline as an Enzyme Substrate and Inhibitor

The study of dipeptides like this compound provides valuable insights into the specificity and kinetics of proteolytic enzymes. These enzymes, critical for protein digestion and metabolism, exhibit preferences for cleaving peptide bonds adjacent to specific amino acid residues. The structure of norvaline, a non-proteinogenic amino acid with a linear, unbranched four-carbon side chain, influences its interaction with the active sites of proteases.

Research on the enzymatic hydrolysis of proteins by proteases such as chymotrypsin (B1334515), Alcalase, and Flavourzyme demonstrates that the rate and extent of hydrolysis are dependent on enzyme specificity. scielo.brmdpi.com Chymotrypsin, for example, shows a preference for cleaving bonds adjacent to large hydrophobic residues like aromatic amino acids, methionine, and leucine (B10760876). wur.nl While specific kinetic data for this compound is not extensively detailed in the provided context, the principles of protease action suggest that its hydrolysis would be governed by how well the norvaline residue fits into the enzyme's specificity pocket. The degree of hydrolysis (DH) is a key parameter in these studies, representing the percentage of cleaved peptide bonds. scielo.br The kinetics often show a high initial reaction rate that slows as the most susceptible peptide bonds are cleaved. scielo.br this compound can be used as a substrate analog to investigate peptide stability and the specificity of various proteases due to its potential resistance to hydrolysis by some endogenous enzymes. vulcanchem.com

Table 1: Factors Influencing Proteolytic Hydrolysis

Parameter Description Relevance to this compound
Enzyme Specificity The preference of a protease for cleaving peptide bonds adjacent to specific amino acid residues. The efficiency of hydrolysis depends on how well the norvaline residue fits the enzyme's binding pocket (e.g., chymotrypsin prefers large hydrophobic residues). wur.nl
Degree of Hydrolysis (DH) The percentage of peptide bonds cleaved in a protein or peptide substrate. scielo.br A measure of the extent to which this compound is broken down by a specific protease over time.
Hydrolysis Kinetics The rate of the enzymatic reaction, often characterized by a high initial rate followed by a plateau. scielo.br Describes how quickly the peptide bond in this compound is cleaved under specific conditions (pH, temperature, enzyme concentration). mdpi.com
Enzyme Type Different proteases (e.g., Alcalase, Flavourzyme, Bromelain) have different optimal conditions and specificities. scielo.brmdpi.com The choice of enzyme determines whether and how efficiently this compound will be hydrolyzed.

Gamma-glutamyl transpeptidase (GGT) is an enzyme involved in the metabolism of glutathione (B108866) and the transport of amino acids across cell membranes. nih.govscirp.org It catalyzes the transfer of a γ-glutamyl moiety from a donor molecule, like glutathione, to an acceptor, which can be an amino acid or a peptide. scirp.orgresearchgate.net

This compound has been utilized in studies to probe the acceptor specificity of GGT. Research on GGT activity in certain microorganisms, such as mycobacteria, has explored a range of dipeptides to understand the enzyme's functional characteristics. In a study on the GGT activity from C44-ICRC bacillus, this compound was tested as a potential acceptor molecule. ilsl.br The findings demonstrated that this compound could indeed serve as an acceptor for the γ-glutamyl group, exhibiting a relative enzyme activity that was significant, though lower than that of the preferred substrate, glycylglycine (B550881). ilsl.br This use of this compound helps to map the structural requirements of the acceptor-binding site of GGT. ilsl.br

Table 2: Relative Acceptor Activity of Various Dipeptides in C44-ICRC bacillus γ-Glutamyl Transpeptidase Assay

Acceptor Peptide Relative Enzyme Activity (%)*
Glycylglycine 100
Glycyl-L-alanine 64
Glycylglycylglycine 61
This compound 55
Glycyl-L-aspartic acid 47

*Activity is expressed in relation to the enzyme activity with glycylglycine as the acceptor (100%). Data sourced from a study on GGT activity in sonicates of the C44-ICRC bacillus. ilsl.br

Maintaining the fidelity of protein synthesis is essential for cellular life. Aminoacyl-tRNA synthetases (aaRSs) are enzymes that ensure the correct amino acid is attached to its corresponding tRNA molecule. researchgate.net Some aaRSs have evolved proofreading or "editing" mechanisms to remove incorrectly attached amino acids, thereby preventing their incorporation into proteins. researchgate.netnih.gov

The non-standard amino acid norvaline poses a significant challenge to the fidelity of leucyl-tRNA synthetase (LeuRS). embopress.org Norvaline is structurally similar to leucine and can be mistakenly activated and attached to tRNA-Leu by LeuRS. To prevent this error, Escherichia coli LeuRS possesses a post-transfer editing domain that specifically recognizes and hydrolyzes mischarged Norvalyl-tRNA-Leu. embopress.org This editing function is crucial for bacterial survival, particularly under anaerobic or oxygen-deprived conditions where norvaline can accumulate. embopress.org Studies have shown that LeuRS editing is not primarily for discriminating against isoleucine, as once thought, but is critically important for preventing norvaline misincorporation. embopress.org The inability of a mutated LeuRS to perform this editing function impairs bacterial growth in norvaline-rich environments. embopress.org This highlights the role of aaRS editing as a key quality control mechanism in translation. embopress.orgoup.com

Table 3: Aminoacyl-tRNA Synthetase Interaction with Norvaline

Enzyme Function Interaction with Norvaline Biological Significance
Leucyl-tRNA Synthetase (LeuRS) Attaches leucine to its cognate tRNA (tRNA-Leu). embopress.org Mistakenly activates norvaline due to structural similarity with leucine. embopress.org Prevention of toxic protein aggregation and cellular dysfunction caused by norvaline misincorporation.
LeuRS Editing Domain (CP1) Hydrolyzes incorrectly charged aminoacyl-tRNAs (post-transfer editing). researchgate.net Specifically hydrolyzes Norvalyl-tRNA-Leu to release norvaline and free tRNA-Leu. embopress.org Ensures translational fidelity, crucial for bacterial adaptation to conditions like oxygen deprivation where norvaline levels rise. embopress.org
Threonyl-tRNA Synthetase (ThrRS) Attaches threonine to its cognate tRNA. In contrast to LeuRS, ThrRS does not effectively edit β-hydroxynorvaline, a related non-proteogenic amino acid, leading to its incorporation into proteins. acs.org Illustrates that not all synthetases have evolved to discriminate against non-canonical amino acids not normally present. acs.org

This compound's Role in Gamma-Glutamyl Transpeptidase Activity Research

Exploration of Metal Ion Complexation with this compound

The interaction between peptides and metal ions is fundamental to many biochemical processes, including enzymatic activity and metal ion transport. Dipeptides like this compound can act as ligands, forming coordination complexes with various metal ions. The amide nitrogen, carboxylate oxygen, and amino nitrogen atoms of the dipeptide are potential binding sites.

Studies have been conducted on the formation of ternary complexes involving dipeptides, amino acids, and metal ions such as Copper(II). Research into mixed-ligand complexes of Cu(II) with glycyl-l-asparagine (B156567) and various amino acids has provided insight into the stability and thermodynamics of these structures. Similarly, the complexing behavior of norvaline with metal ions like Mercury(II), Nickel(II), and Lead(II) has been investigated, revealing the formation of stable ML and ML₂ complexes. scielo.org.bo While specific stability constants for this compound complexes are not detailed in the provided search results, related studies on "glycyl-L-norvaline" indicate its participation in forming mixed-ligand systems with metal ions and biomolecules like adenosine (B11128) 5'-triphosphate. acs.org The stability of these complexes is typically determined using pH-potentiometric titration techniques. researchgate.net

Table 4: Stability Constants (log K) of Norvaline with Various Metal Ions

Metal Ion ML Complex (log K₁) ML₂ Complex (log K₂)
Mercury(II) 8.61 ± 0.03 7.05 ± 0.07
Nickel(II) 6.93 ± 0.05 5.47 ± 0.03
Lead(II) 4.57 ± 0.02 3.00 ± 0.05

*Data obtained at 35°C and an ionic strength of 0.1 M. scielo.org.bo These values are for the amino acid norvaline, providing a basis for understanding the potential complexing behavior of dipeptides containing norvaline.

Research on this compound Interactions with Cellular Transport Systems

The absorption of small peptides from the intestine is primarily mediated by peptide transporters (PEPT). The best-characterized of these is PEPT-1 (SLC15A1), a high-capacity, low-affinity transporter that moves di- and tripeptides across the cell membrane. uniprot.orgmdpi.com This transport is typically proton-dependent and independent of sodium ions. uniprot.org These transporters exhibit broad substrate specificity, recognizing a vast array of di- and tripeptides. mdpi.com

This compound and related peptides have been used as tools to investigate the specificity and mechanism of these transport systems. For instance, studies in Salmonella typhimurium have used inhibitory peptides, including Gly-Gly-norvaline, to isolate mutants lacking the oligopeptide permease (opp) system. pnas.org This demonstrates that peptides containing norvaline are recognized and transported by these permeases. The ability of such peptides to be transported when the free amino acid analogue is not allows for what is termed "illicit transport," a method used to deliver substances into cells that would otherwise not be imported. pnas.org Research on human jejunal absorption confirms that dipeptide transport is a carrier-mediated, saturable process, distinct from the transport systems for free amino acids. nih.gov

Table 5: Characteristics of Dipeptide Transport Systems

Transporter System Key Features Substrate Specificity Relevance to this compound
PEPT-1 (SLC15A1) Proton-dependent symporter; High-capacity, low-affinity. uniprot.orgmdpi.com Broad, accepting most di- and tripeptides. mdpi.com As a dipeptide, this compound is a potential substrate for PEPT-1 mediated transport.
Oligopeptide Permease (Opp) ATP-binding cassette (ABC) transporter system found in bacteria. Transports peptides typically ranging from two to five amino acids. pnas.org Gly-Gly-norvaline is transported by the Opp system in S. typhimurium and can be used to study its function. pnas.org
Human Jejunal Dipeptide Carrier Carrier-mediated, saturable process; distinct from free amino acid transporters. nih.gov Affinity is influenced by both the N-terminal and C-terminal amino acid residues. nih.gov The structural properties of glycine (B1666218) and norvaline would determine the affinity of this compound for this carrier.

Peptidase-Mediated this compound Processing

The processing of this compound by peptidases is a critical area of study, revealing insights into enzyme specificity and peptide metabolism. Research has shown that this dipeptide can interact with various peptidases, leading to its hydrolysis or influencing enzyme activity.

One significant area of investigation involves its interaction with γ-glutamyl transpeptidase (γ-GT). In a study on the γ-GT activity in sonicates of the C44-ICRC bacillus, this compound was found to be an acceptor substrate. ilsl.br The relative enzyme activity with this compound was 55% compared to that of glycylglycine, which was considered the baseline at 100%. ilsl.br This indicates that this compound can effectively participate in the transpeptidation reaction catalyzed by this bacterial enzyme. ilsl.br

The following table summarizes the relative acceptor activity of various dipeptides and other compounds in the γ-GT assay with C44-ICRC bacillus sonicates, providing a comparative view of their effectiveness as substrates.

AcceptorRelative Enzyme Activity (%)
Glycylglycine100
Glycyl-L-alanine64
Glycyl-D-alanine60
This compound 55
Glycylglycine ethyl ester55
Glycyl-L-asparagine47
Glycyl-D-asparagine47
Benzoyl glycine41
Glycyl-dl-valine39
Glycyl-D-aspartic acid35
DL-alanylglycylglycine48
DL-leucylglycylglycine35
Data sourced from a study on γ-GT activity in C44-ICRC bacillus sonicates. ilsl.br

Further research has explored the role of dipeptides in influencing enzymatic processes. For instance, studies on the activation of thermolysin by neutral salts have utilized various furylacryloyl dipeptide amides to understand the enzyme's substrate specificity. researchgate.net While this research focused on the effect of salts on thermolysin activity, the use of different dipeptides, including those with norvaline, underscores the importance of the amino acid composition in enzyme-substrate interactions. researchgate.net

The hydrolysis of peptides is a fundamental biological process, and the susceptibility of this compound to different peptidases provides valuable information. For example, research on the proteinase enzyme system of lactic streptococci has included the study of the hydrolysis of various dipeptides, including this compound. asm.org Such studies are crucial for understanding the metabolic pathways in these microorganisms.

Additionally, the interaction of dipeptides with peptidases is relevant in the context of drug development and delivery. The modification of amino acids or the use of dipeptide structures can influence the stability and transport of therapeutic agents. diva-portal.org While not directly focused on this compound, the principles derived from studies on how dipeptides interact with peptidases are broadly applicable. diva-portal.org

Metabolic Integration and Biochemical Pathway Research Involving Glycyl Dl Norvaline

Analysis of Glycyl-dl-norvaline within Cellular Metabolic Networks

Upon cellular uptake, dipeptides like this compound are typically cleaved by intracellular peptidases into their individual amino acid components: glycine (B1666218) and norvaline. These amino acids then enter the broader cellular metabolic network. Studies on other dipeptides in Chinese Hamster Ovary (CHO) cells have shown they are taken up and cleaved intracellularly before entering catabolic and anabolic pathways. nih.gov

The norvaline component, a non-proteinogenic amino acid, is recognized as a byproduct of the branched-chain amino acid (BCAA) biosynthetic pathway in various microorganisms, including Escherichia coli. nih.gov Its synthesis is particularly noted under conditions of oxygen limitation, which can lead to an accumulation of pyruvate (B1213749). nih.gov This pyruvate overflow can be channeled into the BCAA synthesis pathway, leading to the production of norvaline via α-ketobutyrate and α-ketovalerate. nih.gov

Table 1: Integration of this compound Components into Central Metabolism

Component Metabolic Origin/Link Key Integrating Pathway(s) Connecting Metabolite(s)
Norvaline Byproduct of BCAA synthesis nih.govembopress.org Branched-Chain Amino Acid Biosynthesis Pyruvate, α-Ketobutyrate nih.gov
Glycine Standard amino acid metabolism Glycine, Serine, and Threonine Metabolism; Gluconeogenesis Serine, Pyruvate libretexts.org

Interplay of this compound with Amino Acid Metabolic Pathways

The components of this compound interact with other amino acid metabolic pathways in distinct ways. Norvaline, being an analog of leucine (B10760876), can interfere with leucine biosynthesis and utilization. annualreviews.org In some strains of E. coli, norvaline exhibits inhibitory effects on growth, which can be reversed by the addition of leucine or methionine. annualreviews.org A primary challenge posed by norvaline accumulation is its potential for misincorporation into proteins in place of leucine by leucyl-tRNA synthetase (LeuRS). vulcanchem.comembopress.org To maintain fidelity in protein synthesis, cells like E. coli possess an editing mechanism within LeuRS to hydrolyze tRNAs that have been incorrectly charged with norvaline. vulcanchem.comembopress.org

Glycine's metabolic pathway is central to cellular function. It can be converted to serine by serine hydroxymethyltransferase, and serine can then be deaminated to pyruvate by serine dehydratase, feeding directly into central carbon metabolism. libretexts.org This pathway connects glycine metabolism to both energy production through the TCA cycle and glucose synthesis via gluconeogenesis. libretexts.org

Table 2: Metabolic Fates and Interactions of Related Amino Acids

Amino Acid Catabolic Product(s) Metabolic Pathway Entry Key Interactions
Norvaline Enters BCAA pathway nih.gov TCA Cycle (indirectly via pyruvate) Antagonist of leucine and methionine metabolism annualreviews.org
Glycine Pyruvate (via serine) libretexts.org Gluconeogenesis, TCA Cycle Precursor for purines, glutathione (B108866)
Leucine Acetyl-CoA, Acetoacetate Ketogenesis Competitively inhibited by norvaline annualreviews.org
Threonine Pyruvate, Acetyl-CoA, Glycine, Succinyl-CoA libretexts.org Gluconeogenesis, TCA Cycle Multiple entry points into central metabolism libretexts.org
Alanine Pyruvate libretexts.org Gluconeogenesis, TCA Cycle Directly converted via transamination libretexts.org

This compound's Influence on Biochemical Signaling Pathways, including Nitric Oxide Production

The L-enantiomer of norvaline, L-norvaline, has been identified as a significant modulator of key biochemical signaling pathways, most notably the production of nitric oxide (NO). nih.gov L-norvaline functions as an inhibitor of the enzyme arginase. nih.govguidechem.com Arginase and nitric oxide synthase (NOS) are two enzymes that compete for the same substrate, L-arginine. frontiersin.org Arginase converts L-arginine to ornithine and urea (B33335), while NOS metabolizes L-arginine to produce NO and L-citrulline. frontiersin.orgmdpi.com

By inhibiting arginase, L-norvaline effectively increases the bioavailability of L-arginine for NOS, leading to enhanced NO production. nih.govmdpi.com NO is a critical signaling molecule with diverse physiological roles, including the regulation of vascular tone, neurotransmission, and immune responses. mdpi.comsigmaaldrich.com The primary downstream effect of NO is the activation of soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). mdpi.com cGMP acts as a second messenger that mediates many of the physiological effects of NO, such as smooth muscle relaxation and vasodilation. mdpi.com

Research using a murine model of Alzheimer's disease demonstrated that treatment with L-norvaline led to a significant 68% increase in the expression of endothelial NOS (eNOS), further supporting its role in promoting NO synthesis. nih.gov

Table 3: Key Molecules in the L-Norvaline-Modulated Nitric Oxide Pathway

Molecule Role in Pathway Effect of L-Norvaline
L-Arginine Common substrate for Arginase and NOS frontiersin.org Increased availability for NOS nih.gov
Arginase Enzyme converting L-arginine to ornithine and urea frontiersin.org Inhibited nih.govguidechem.com
Nitric Oxide Synthase (NOS) Enzyme converting L-arginine to NO and L-citrulline mdpi.com Activity is indirectly increased nih.gov
Nitric Oxide (NO) Signaling molecule mdpi.comsigmaaldrich.com Production is amplified nih.govmdpi.com
Soluble Guanylate Cyclase (sGC) NO receptor and enzyme mdpi.com Activated by NO mdpi.com
Cyclic GMP (cGMP) Second messenger mdpi.com Levels are increased mdpi.com

Methodological Approaches for Tracing this compound in Metabolic Flux Studies

Studying the metabolic fate of this compound and its integration into cellular networks requires a suite of advanced analytical techniques. These methods allow for the separation, identification, and quantification of the compound and its metabolites, as well as the measurement of their flow through metabolic pathways.

Chromatographic and Spectrometric Techniques:

High-Performance Liquid Chromatography (HPLC) is a foundational technique used for the separation of amino acids and peptides from complex biological samples. Chiral stationary phases, such as CHIROBIOTIC T, are particularly valuable for separating the D- and L-enantiomers of amino acids like norvaline, which is crucial for understanding their distinct biological activities. creative-proteomics.com

Mass Spectrometry (MS) , often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), provides high sensitivity and specificity for detecting and quantifying metabolites. creative-proteomics.comuni-stuttgart.de Targeted analysis using tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is a powerful approach for precise quantification of specific amino acids and dipeptides in metabolic studies. nih.govcreative-proteomics.com

Internal Standards: Notably, DL-norvaline (B147684) and its enantiomer L-norvaline are frequently used as internal standards in quantitative metabolomics. nih.govresearchgate.net Their addition to samples allows for the correction of variability during sample preparation and analysis, ensuring accurate quantification of other metabolites. nih.govresearchgate.net

Systems-Level Metabolic Analysis:

Metabolic Flux Analysis (MFA) is a powerful systems biology approach used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov By using isotopic tracers, such as ¹³C-labeled glucose or amino acids, MFA can trace the path of atoms through interconnected pathways, providing a detailed map of cellular metabolism. researchgate.netnih.gov This approach can elucidate how the carbon backbones of glycine and norvaline are distributed throughout the central metabolic network.

Flux Balance Analysis (FBA) is a computational modeling technique that predicts metabolic flux distribution based on the stoichiometry of the metabolic network under steady-state conditions. researchgate.net FBA has been used to analyze the metabolic impact of dipeptide supplementation in cell cultures, revealing changes in ATP formation and the channeling of carbon through glycolysis and the TCA cycle. nih.govresearchgate.net

Table 4: Methodologies for Metabolic Analysis of this compound

Methodology Principle Application for this compound
HPLC with Chiral Column Differential interaction with a chiral stationary phase to separate enantiomers. creative-proteomics.com Separation of L-norvaline and D-norvaline. creative-proteomics.com
LC-MS/MS (MRM) Highly selective and sensitive quantification of target molecules based on mass-to-charge ratio. nih.govcreative-proteomics.com Precise measurement of this compound and its metabolites in biological samples. nih.gov
Use as Internal Standard Addition of a known quantity of a compound (e.g., L-norvaline) to samples for quantification normalization. nih.gov DL- or L-norvaline is used to improve the accuracy of other metabolite measurements. nih.govresearchgate.net
¹³C Metabolic Flux Analysis (MFA) Tracing the flow of ¹³C-labeled substrates through metabolic pathways. researchgate.netnih.gov To determine the ultimate fate and flux of the glycine and norvaline carbon skeletons within the cell.
Flux Balance Analysis (FBA) Constraint-based modeling to predict metabolic flux distribution in a network. To model the network-level impact of this compound assimilation on cellular growth and energy production. nih.govresearchgate.net

Structure Activity Relationship Sar and Peptidomimetic Design Incorporating Glycyl Dl Norvaline Scaffolds

Conformational Analysis and Molecular Recognition of Glycyl-dl-norvaline Derivatives

The three-dimensional structure of a peptide derivative is paramount to its biological activity, as it dictates how the molecule interacts with its biological target. Conformational analysis, through methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provides insights into the spatial arrangement of atoms and the preferred shapes of these molecules. nih.govwikipedia.org

Table 1: Selected Torsion Angles for N-(benzyloxycarbonyl)glycylglycyl-l-norvaline This table presents key torsion angles from the crystal structure of a related tripeptide, illustrating the conformational state of the Gly-Nva linkage.

Torsion AngleAtoms InvolvedValue (°)
ψ (Gly1)N1-C2-C3-N2-173.3
φ (Gly2)C3-N2-C4-C5-170.8
ψ (Gly2)N2-C4-C5-N3167.3
φ (Nva3)C5-N3-C6-C7-156.9
ψ (Nva3)N3-C6-C7-O5163.6
χ1 (Nva3)N3-C6-C8-C960.0
χ2 (Nva3)C6-C8-C9-C10179.0
Data derived from the crystal structure of N-(benzyloxycarbonyl)glycylglycyl-l-norvaline. ub.edu

In solution, peptides are often flexible and exist as an equilibrium of multiple conformers. nih.gov NMR spectroscopy is a primary tool for studying these conformational preferences in a solution environment. nih.govcore.ac.uk For dipeptides, computational studies using quantum chemical methods have shown that the energy landscape often features deep troughs corresponding to conformations like the polyproline II (PPII) helix and the α-helix. nih.gov The specific preference depends on the amino acid residues involved and the solvent environment. nih.gov Molecular recognition, the process by which a molecule binds to its target, is driven by these conformational states and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) they can form. researchgate.net

Rational Design of this compound-Based Peptidomimetics

Rational drug design aims to create molecules with improved therapeutic properties based on an understanding of their biological targets and SAR. mdpi.comresearchgate.net Peptidomimetics based on the this compound scaffold are developed to overcome the limitations of natural peptides, such as poor stability and low bioavailability. nih.govnih.govresearchgate.net

The incorporation of non-canonical amino acids (ncAAs), which are not among the 20 standard proteinogenic amino acids, is a powerful strategy in peptidomimetic design. nih.govnih.govresearchgate.net These modifications can introduce unique side chains, alter backbone conformation, and enhance resistance to enzymatic degradation. nih.gov Norvaline itself is a non-canonical, non-proteinogenic amino acid, valued for its simple, unbranched hydrophobic side chain. ub.edu

The strategic replacement of canonical amino acids with ncAAs like norvaline can significantly impact bioactivity. For instance, substituting a serine residue with norvaline in a peptide fragment of the 26S proteasome-associated protein resulted in a threefold increase in potency. scribd.com Similarly, replacing leucine (B10760876) and valine residues with other hydrophobic ncAAs has been shown to modulate binding affinities for specific protein domains. vulcanchem.com The rationale behind these substitutions often involves optimizing hydrophobicity, steric interactions, or metabolic stability. scribd.comvulcanchem.com

Table 2: Examples of Bioactivity Enhancement through Non-Canonical Amino Acid (ncAA) Incorporation This table showcases how the strategic substitution of canonical amino acids with ncAAs, including norvaline, can modulate the biological activity of peptides.

Original Peptide/ResiduencAA SubstitutionTarget/AssayResulting Change in Activity
26RFa(20–26) / Ser23Norvaline (Nva)Proteasome-associated protein3-fold increase in potency. scribd.com
BPC194 / Leu3Triazolyl alanineAntibacterial activity (X. axonopodis)MIC of 6.2 μM. nih.gov
BPC194 / Leu3Triazolyl norleucineAntibacterial activity (X. axonopodis)MIC of 12.5 μM. nih.gov
BPC194 / Lys5Triazolyl lysine (B10760008)Antibacterial activity (X. axonopodis)MIC of 25 μM. nih.gov
MIC (Minimum Inhibitory Concentration) is a measure of antibacterial potency; a lower value indicates higher activity.

Modifying the peptide backbone is another key strategy to improve the drug-like properties of peptidomimetics. ub.eduacs.org These modifications can include N-alkylation (such as N-methylation) or the introduction of ester bonds (depsipeptides), which can increase metabolic stability and cell permeability by reducing the hydrogen-bonding capacity and increasing hydrophobicity. ub.eduub.edu

Cyclization, the process of forming a ring structure within a peptide, is a particularly effective strategy. mdpi.comnih.gov Head-to-tail cyclization, where the N-terminus is linked to the C-terminus, eliminates the free ends of the peptide, making it resistant to degradation by exopeptidases. nih.govnih.gov This conformational constraint can also pre-organize the peptide into its bioactive conformation, leading to enhanced binding affinity and selectivity for its target. mdpi.comnih.gov Various chemical and enzymatic methods have been developed for peptide cyclization, which can be performed in solution or on a solid phase during synthesis. mdpi.comnih.govnih.gov Studies comparing linear peptides to their cyclic counterparts often demonstrate a significant increase in stability against enzymatic degradation for the cyclized form. cardiff.ac.ukcardiff.ac.uk

Table 3: Comparison of Linear vs. Cyclic Peptide Stability This table illustrates the enhanced stability of cyclic peptides against enzymatic degradation compared to their linear precursors, a key goal of cyclization strategies.

PeptideEnzymeHalf-life (t½) of Linear PeptideHalf-life (t½) of Cyclic PeptideOutcome
Peptide 3b/3cTrypsinHydrolyzed in first few minutesNot hydrolyzed for 30 minSignificant stability increase. cardiff.ac.uk
Peptide 3b/3cChymotrypsin (B1334515)HydrolyzedHydrolyzedStability not significantly improved. cardiff.ac.ukcardiff.ac.uk
Peptide 2b/2cTrypsinCleaved at one siteCleaved at two sitesStability not improved. cardiff.ac.ukcardiff.ac.uk
Peptide 2b/2cChymotrypsint½ > cyclic peptidet½ < linear peptideStability not improved. cardiff.ac.ukcardiff.ac.uk
Results can vary depending on the peptide sequence and the specific enzyme. cardiff.ac.ukcardiff.ac.uk

Strategic Incorporation of Non-Canonical Amino Acids in Peptidomimetic Frameworks

Computational Approaches in this compound Peptidomimetic Design

Computational modeling has become an indispensable tool in the rational design of peptidomimetics. researchgate.netmdpi.com Techniques such as molecular dynamics (MD) simulations and molecular docking allow researchers to investigate the conformational behavior, binding modes, and binding affinities of novel compounds in silico before undertaking costly and time-consuming chemical synthesis. mdpi.comsemanticscholar.org

MD simulations can be used to explore the conformational landscape of this compound derivatives in solution, providing a dynamic picture of the accessible shapes and their relative energies. nih.govacs.org These simulations can reveal how modifications, such as the incorporation of ncAAs or backbone cyclization, affect the peptide's structure and flexibility. For example, MD studies have shown that norvaline incorporation can have a significant, and sometimes destabilizing, effect on secondary structures like β-sheets. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor, while methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can estimate the free energy of binding. mdpi.comsemanticscholar.org These tools are used to screen virtual libraries of peptidomimetics, prioritizing candidates with the highest predicted affinity and best fit for a target's binding site. semanticscholar.org There are also computational methods specifically designed to aid in tasks like head-to-tail peptide cyclization by predicting viable linker sequences and modeling the final 3D structure. biorxiv.org

Table 4: Application of Computational Methods in Peptidomimetic Design This table summarizes key computational techniques and their roles in the design and analysis of peptidomimetics based on scaffolds like this compound.

Computational MethodPurposeExample ApplicationReference
Molecular Dynamics (MD) SimulationAnalyze conformational dynamics, stability, and solvent effects.Studying the effect of norvaline misincorporation on β-sheet stability. nih.gov
Free Energy Landscape AnalysisDetermine the relative stability of different peptide conformations.Observing stable and meta-stable states of dipeptides in water. nih.govacs.org
Molecular DockingPredict the binding mode and orientation of a ligand in a receptor site.Accommodating peptidomimetic inhibitors within the Mpro binding site of SARS-CoV-2. mdpi.com
MM/PBSA Binding Free Energy CalculationEstimate the binding affinity between a ligand and a receptor.Computing binding free energies for peptidomimetic inhibitors of PDZ domains. semanticscholar.org
Loop Modeling / Linker DesignPropose and model linker sequences for peptide cyclization.Designing head-to-tail cyclized peptides using the PEP-Cyclizer method. biorxiv.org

Advanced Analytical and Biophysical Characterization of Glycyl Dl Norvaline

Chromatographic and Mass Spectrometric Techniques for Glycyl-dl-norvaline Analysis

The analysis of this compound and its constituent amino acids, glycine (B1666218) and norvaline, in various matrices relies on powerful analytical techniques. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) are instrumental in the separation, identification, and quantification of these compounds.

High-Performance Liquid Chromatography (HPLC) Applications for this compound and its Constituents

The retention time in RP-HPLC can be considered an experimental measure of a compound's hydrophobicity. mdpi.com For instance, in a study of dipeptides containing norvaline and phenylalanine, the HPLC retention times were used to assess the relative hydrophobicity of different isomers. mdpi.com For the analysis of amino acids like glycine and norvaline, pre-column derivatization is often employed to enhance their detection by UV or fluorescence detectors, as most amino acids lack a strong chromophore. nih.govnih.gov A precise and reliable ultra-high performance liquid chromatography (UHPLC) method has been established for the simultaneous determination of norvaline and other amino acids in fermentation processes. This method involves pre-column derivatization with ortho-phthaldialdehyde (OPA) and 2-mercaptoethanol, followed by separation on a C18 reversed-phase column and fluorescence detection. nih.govresearchgate.net

The choice of mobile phase conditions, such as pH and the organic modifier (e.g., acetonitrile), is critical for achieving optimal separation. nih.govmdpi.com For example, a study on dipeptide isomers used a gradient of acetonitrile (B52724) in water with 0.05% trifluoroacetic acid (TFA) as the mobile phase for purification by reversed-phase HPLC. mdpi.comunits.it

Table 1: HPLC Analysis Parameters for Amino Acids and Peptides

ParameterDescriptionSource
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-High Performance Liquid Chromatography (UHPLC) nih.govnih.gov
Stationary Phase C18 reverse-phase column nih.govresearchgate.net
Mobile Phase Acetonitrile/water gradient with an ion-pairing agent like TFA mdpi.comunits.it
Derivatization Pre-column derivatization with agents like ortho-phthaldialdehyde (OPA) for amino acids nih.govresearchgate.net
Detection Fluorescence or UV detection nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Quantification in Complex Matrices

For the quantification of this compound and its components in complex biological samples, the coupling of chromatographic techniques with mass spectrometry provides high sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized for the analysis of amino acids, including norvaline, in various biological contexts. nih.gov This technique typically requires derivatization of the analytes to increase their volatility for gas-phase separation. nih.gov For instance, a two-step derivatization process involving methoximation and silylation has been used for metabolic fingerprinting of physiological fluids, with norvaline serving as an extraction standard. nih.gov GC-MS has also been employed to analyze amino acids in scorpion venom, where compounds were identified based on the database of the National Institute of Standards and Technology (NIST). researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly effective method for analyzing amino acids and peptides in plasma and other biological fluids. nih.gov It overcomes some of the limitations of GC-MS by not requiring volatile derivatives. Hydrophilic interaction liquid chromatography (HILIC) is often preferred over conventional reversed-phase chromatography for highly polar compounds like amino acids, as it provides better retention. nih.gov

A validated LC-MS/MS method for this compound has demonstrated a linear range of 0.1–50 μM with less than 15% inter-day variability, making it suitable for precise quantification in cellular uptake studies. vulcanchem.com Tandem mass spectrometry (MS/MS) provides enhanced selectivity by monitoring specific precursor-to-product ion transitions, which is crucial for distinguishing isomers like valine and norvaline that may co-elute chromatographically. nih.gov A recent study utilized reversed-phase LC-MS/MS with Marfey's reagent for the analysis of D-amino acids, achieving low limits of detection. chromatographyonline.com

Table 2: Mass Spectrometric Analysis of this compound and its Constituents

TechniqueIonization MethodKey ApplicationSource
GC-MS Electron Ionization (EI)Metabolic fingerprinting, analysis of derivatized amino acids nih.govresearchgate.net
LC-MS/MS Electrospray Ionization (ESI)Quantification in biological matrices, analysis of isomeric compounds nih.govvulcanchem.comchromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of molecules like this compound in solution. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide valuable information about the chemical environment of individual atoms and their connectivity.

For this compound, ¹H NMR and ¹³C NMR spectra are fundamental for confirming its structure. nih.gov The ¹H NMR spectrum would show distinct signals for the protons in the glycine and norvaline residues. For example, the α-protons of each amino acid residue would appear at characteristic chemical shifts, and their coupling patterns would provide information about neighboring protons. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbons of the peptide bond and the carboxylic acid, as well as the α- and side-chain carbons. nih.govchemicalbook.com

Studies on similar dipeptides have demonstrated the utility of NMR in confirming identity and purity. mdpi.comunits.it Furthermore, NMR can be used to study interactions between peptides and other molecules. For instance, ¹H and ¹³C NMR chemical shifts and spin-lattice relaxation times have been used to investigate the interaction between a model peptide and trifluoroacetic acid. researchgate.net While specific NMR data for this compound is available from spectral databases, detailed structural studies in solution that explore its conformational preferences are less common in the readily available literature. nih.gov

Table 3: Available NMR Data for this compound

NucleusTechniqueSource of Data
¹H1D NMRSpectraBase, John Wiley & Sons, Inc.
¹³C1D NMRSpectraBase, John Wiley & Sons, Inc.

Thermodynamic and Solvation Studies of this compound

The thermodynamic properties and solvation behavior of this compound are crucial for understanding its interactions in aqueous and mixed solvent systems. These studies provide insights into the forces driving its solubility, stability, and interactions with its environment.

Solubility and Transfer Free Energy Measurements in Aqueous and Mixed Solvent Systems

The solubility of amino acids and peptides is a key thermodynamic parameter. Studies on the solubility of homologous α-amino acids, including DL-norvaline (B147684), have been conducted in various aqueous and non-aqueous solvent mixtures to determine the standard Gibbs energies and entropies of transfer. These transfer free energies (ΔG⁰t) provide a measure of the change in chemical potential when a solute is transferred from a reference solvent (usually water) to another solvent system. researchgate.netresearchgate.net

The transfer free energy is influenced by various interactions, including cavity effects (the energy required to create a space for the solute in the solvent), dipole-dipole interactions, and chemical effects arising from acid-base, dispersion, and hydrogen bonding interactions. researchgate.netresearchgate.net For DL-norvaline, studies in aqueous mixtures of N,N-dimethylformamide (DMF) and dimethylsulfoxide (DMSO) have shown that the chemical contribution to the transfer energetics is guided by a combination of increased dispersion interactions, basicity effects, and changes in hydrogen bonding, hydrophilic hydration, and hydrophobic hydration compared to pure water. researchgate.netijcps.com

The solubility of amino acids can be affected by the presence of salts, a phenomenon known as "salting-in" or "salting-out". researchgate.net For instance, the solubility of glycine in aqueous solutions can first decrease and then increase with increasing NaCl concentration. researchgate.net

Table 4: Thermodynamic Parameters for the Transfer of DL-norvaline from Water to Aqueous DMF Mixtures at 25°C

ParameterDescriptionSource
ΔG⁰t Standard Gibbs free energy of transfer researchgate.net
ΔS⁰t Standard entropy of transfer researchgate.net
ΔG⁰t,ch Chemical contribution to the transfer Gibbs free energy researchgate.netresearchgate.net

Hydration Shell Dynamics and Hydrophobic/Hydrophilic Interactions of this compound

The interactions of this compound with water molecules are governed by the hydrophilic and hydrophobic characteristics of its constituent parts. The charged amino and carboxyl termini, along with the peptide bond, are hydrophilic and interact favorably with water through hydrogen bonding and dipole-dipole interactions. The propyl side chain of the norvaline residue is hydrophobic and influences the structure of the surrounding water molecules, a phenomenon known as hydrophobic hydration. ijcps.com

Spectroscopic and Other Biophysical Methods for Investigating this compound Interactions

The interactions of this compound with its environment and other molecules are elucidated through a variety of sophisticated spectroscopic and biophysical techniques. These methods provide critical insights into the structural and dynamic properties of the dipeptide at a molecular level.

Spectroscopic methods are fundamental to understanding the chemical structure and conformational behavior of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provide detailed information about the chemical environment of each atom within the molecule. nih.gov Infrared (IR) and Raman spectroscopy are employed to probe the vibrational modes of the peptide, offering insights into its functional groups and the nature of intermolecular interactions. nih.govuoa.gr For instance, Raman spectroscopy has been utilized to study solid-solid phase transitions in related amino acids like DL-norvaline, revealing changes in molecular packing and alkyl chain conformation with temperature. uoa.gr

UV-visible spectroscopy is another valuable tool, particularly for studying the ionization behavior of amino acids under various conditions, including hydrothermal environments. researchgate.net By using thermally-stable colorimetric pH indicators, researchers can determine the ionization constants of amino acids at elevated temperatures and pressures. researchgate.net

Mass spectrometry, especially when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is essential for the identification and quantification of this compound and its derivatives in complex mixtures. nih.govcreative-proteomics.com These methods offer high sensitivity and specificity, making them suitable for metabolomic studies and for analyzing trace amounts of the compound in biological samples. creative-proteomics.com

Beyond standard spectroscopic techniques, other biophysical methods are employed to characterize the thermodynamic and physicochemical properties of this compound in solution. Solubility studies, often conducted using methods like 'formol titrimetry' across a range of temperatures, are used to determine thermodynamic parameters such as the standard transfer Gibbs energies and entropies of solvation. researchgate.netscirp.orgsemanticscholar.org These studies help to understand the interactions between the dipeptide and different solvent systems, shedding light on phenomena like hydrophobic hydration and solvophobic solvation. scirp.orgijcps.com

Differential Scanning Calorimetry (DSC) is a key technique for investigating the thermal properties and phase transitions of amino acids. uoa.gr DSC studies on DL-norvaline have identified multiple solid-solid phase transitions, providing data on the enthalpy and entropy changes associated with these structural modifications. uoa.gr

The following tables summarize key findings from various analytical and biophysical studies on this compound and related compounds.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueKey FindingsReference
¹H NMRProvides data on the proton environments within the molecule. nih.gov
¹³C NMRReveals information about the carbon skeleton of the dipeptide. nih.gov
Infrared (IR) SpectroscopyCharacterizes vibrational modes of functional groups using KBr wafer technique. nih.gov
Raman SpectroscopyOffers insights into molecular structure and has been used to study phase transitions. nih.govuoa.gr
Mass Spectrometry (GC-MS)Used for the identification and fragmentation analysis of the compound. nih.gov

Table 2: Biophysical and Thermodynamic Investigation Methods

MethodApplicationKey Parameters DeterminedReference
Solubility Measurements (Formol Titrimetry)Studying the solvation thermodynamics in various aqueous and non-aqueous solutions.Standard transfer Gibbs energies (ΔG⁰t), Entropies (ΔS⁰t), Solubility. researchgate.netscirp.orgsemanticscholar.org
Differential Scanning Calorimetry (DSC)Investigating thermal properties and phase transitions of solid-state amino acids.Transition temperatures, Enthalpy (ΔH), and Entropy (ΔS) of phase transitions. uoa.gr
UV-Visible SpectroscopyDetermining ionization constants under hydrothermal conditions.Ionization constants (pKa). researchgate.net
Chromatography (HPLC, GC)Separation and quantification in complex mixtures.Concentration, Purity. mdpi.com

Future Research Trajectories and Academic Impact of Glycyl Dl Norvaline Studies

Emerging Trends in Peptide Chemistry and Dipeptide Research

The field of peptide chemistry is continuously evolving, moving beyond the study of large proteins to investigate the unique properties and functions of smaller peptides and their derivatives. univie.ac.atresearchgate.net Dipeptides, in particular, are gaining attention as they often possess distinct physicochemical and physiological properties compared to their constituent amino acids, such as improved stability and solubility. researchgate.net Research into Glycyl-dl-norvaline aligns with several key trends in this area.

Supramolecular Chemistry and Material Science: A significant emerging trend is the use of dipeptides as building blocks for self-assembling nanomaterials. mdpi.com Dipeptides containing hydrophobic amino acids, such as norvaline, are excellent candidates for self-assembly in aqueous environments to form structures like hydrogels. mdpi.com Future studies could investigate the self-assembly properties of this compound, potentially leading to new biocompatible materials for tissue engineering or drug delivery.

Advanced Synthetic Methodologies: The efficiency of peptide synthesis has been revolutionized by methods like Solid-Phase Peptide Synthesis (SPPS). univie.ac.atnih.gov Dipeptides like this compound can be used as single building blocks in these synthetic protocols. Research could focus on optimizing the incorporation of this dipeptide into larger, more complex peptide chains, potentially conferring unique structural or functional properties to the final product. researchgate.net

Coordination Chemistry: Dipeptides can act as ligands, binding to metal ions to form coordination complexes with unique catalytic or biological activities. Research on other glycyl-dipeptides has shown their ability to form stable complexes with metals like gold(III). researchgate.net Investigating the coordination chemistry of this compound could open pathways to new catalysts or metallodrugs.

Fundamental Physicochemical Studies: A thorough understanding of the behavior of a molecule in solution is critical for its application. researchgate.net Studies on the volumetric and acoustic properties of dipeptides in various solvents help to characterize their interactions at a molecular level. acs.org Future research on this compound would likely involve detailed thermodynamic and solvation studies to build a fundamental understanding of its properties. scirp.org

Research TrendRelevance to this compoundPotential Outcome
Supramolecular Assembly The norvaline residue provides hydrophobicity, which can drive self-assembly processes. mdpi.comDevelopment of novel hydrogels and biocompatible nanomaterials.
Advanced Peptide Synthesis Can be used as a pre-formed unit in Solid-Phase Peptide Synthesis (SPPS). nih.govEfficient creation of complex peptides with unique properties.
Metal Complex Formation The peptide backbone provides donor atoms for coordinating with metal ions. researchgate.netDiscovery of new catalysts or compounds with therapeutic potential.
Physicochemical Analysis Characterizing its behavior in solution provides foundational data for all other applications. researchgate.netacs.orgA comprehensive understanding of its solvation and interaction profiles.

Interdisciplinary Contributions of this compound Research to Chemical Biology and Proteomics

Chemical biology applies chemical tools and techniques to study and manipulate biological systems, while proteomics focuses on the large-scale study of proteins. mdpi.comnih.gov The study of a small molecule like this compound is inherently interdisciplinary and can provide valuable insights in these fields. eutopia-university.eu

Metabolomics and Biomarker Discovery: As a dipeptide, this compound is a small molecule metabolite. nih.gov Targeted metabolomics platforms can be used to precisely quantify such molecules in biological samples. creative-proteomics.com Investigating the presence and concentration of this compound in tissues or fluids could reveal its role in metabolic pathways and potentially establish it as a biomarker for certain physiological or pathological states. nih.gov

Probing Enzyme Function: The metabolism of this compound within a cell would be carried out by peptidases. Studying its breakdown can help characterize the activity and substrate specificity of these enzymes. This links the molecule to functional proteomics, where the goal is to understand the roles of specific proteins in biological processes.

Chemical Proteomics: Advanced chemical proteomics methods are used to map the interactions between small molecules and proteins on a proteome-wide scale. nih.gov By using a modified version of this compound as a chemical probe, researchers could identify its specific protein binding partners directly in native biological systems. scripps.edu This could uncover previously unknown functions and regulatory networks.

Pathway Modulation: The norvaline component of the dipeptide is known to be an inhibitor of the enzyme arginase, which can modulate the production of nitric oxide (NO). lifetein.com Research on this compound could explore whether it retains this activity, making it a tool to study the impact of arginase inhibition on cellular signaling networks through proteomic analysis.

FieldContribution of this compound ResearchKey Techniques
Chemical Biology Acts as a chemical tool to probe and manipulate biological pathways, such as those involving peptidases. nih.govSynthesis of molecular probes, activity-based protein profiling (ABPP). scripps.edu
Proteomics Can be used to identify protein targets and understand changes in the proteome upon its introduction.Tandem Mass Spectrometry (MS/MS), Affinity Purification. mdpi.com
Metabolomics Its quantification in biological systems can serve as a biomarker and illuminate metabolic pathways. nih.govLiquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS). creative-proteomics.com
Systems Biology Provides a tool to perturb specific nodes (e.g., arginase pathway) and observe system-wide responses. lifetein.comIntegrated analysis of proteomic and metabolomic data.

Potential for Novel Research Tool Development based on this compound

A primary impact of small molecule research is the development of new tools to investigate complex biological systems. chimia.ch The structure of this compound makes it an attractive scaffold for creating such tools.

Activity-Based Protein Profiling (ABPP) Probes: A key strategy in chemical biology is the design of activity-based probes to measure enzyme function directly in a complex proteome. scripps.edu this compound could be chemically modified by incorporating a reporter tag (like a fluorophore or biotin) and a reactive group. Such a probe could be used to covalently label and identify specific dipeptidases, allowing for studies of their activity in health and disease.

Affinity-Based Probes: By immobilizing this compound onto a solid support, such as chromatography beads, a tool for affinity purification could be created. This would allow researchers to isolate and identify proteins from a cell lysate that specifically bind to the dipeptide, uncovering its direct interaction partners.

Substrates for Enzyme Assays: A straightforward application is the use of this compound as a substrate in enzymatic assays to screen for and characterize dipeptidases. Its breakdown could be monitored using techniques like HPLC or mass spectrometry.

Building Block for Complex Probes: The dipeptide can serve as a modular building block for more sophisticated chemical tools. For instance, it could be incorporated into larger peptide sequences designed to target specific cellular locations or to be part of targeted protein degradation strategies, an area of growing therapeutic interest. universiteitleiden.nl

Tool TypeDesign PrincipleResearch Application
Activity-Based Probe Add a reporter tag and a reactive group to the this compound scaffold. scripps.eduTo identify and quantify the activity of specific peptidase enzymes in complex biological samples.
Affinity Chromatography Matrix Covalently attach this compound to a solid support (e.g., agarose (B213101) beads).To isolate and identify binding proteins from cell extracts.
Enzyme Substrate Use the unmodified dipeptide in a reaction mixture with an enzyme source.To measure the kinetic parameters of dipeptidases and screen for inhibitors.
Modular Synthetic Unit Incorporate the dipeptide into a larger synthetic construct. universiteitleiden.nlTo build complex molecular probes for studying protein function or targeted therapeutics.

Q & A

Q. What are the recommended laboratory protocols for synthesizing Glycyl-dl-norvaline?

Methodological Answer: this compound can be synthesized via solid-phase peptide synthesis (SPPS) using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups. Critical steps include:

  • Purification via reverse-phase HPLC to isolate enantiomers.
  • Characterization using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm stereochemistry and purity .
  • Adherence to safety protocols for handling reactive intermediates (e.g., carbodiimides) as outlined in chemical safety guidelines .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Conduct accelerated degradation studies by exposing the compound to stressors (light, heat, humidity).
  • Monitor degradation products using LC-MS or GC-MS, focusing on hazardous byproducts like nitrogen oxides (NOx) or carbon monoxide (CO) .
  • Store in airtight, light-resistant containers at -20°C, with periodic stability checks via FTIR to detect structural changes .

Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?

Methodological Answer:

  • Solubility : Use shake-flask method with solvents of varying polarity (e.g., water, DMSO) at 25°C.
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds.
  • Stereochemical Confirmation : Employ chiral chromatography or circular dichroism (CD) spectroscopy .

Advanced Research Questions

Q. How can contradictory data on this compound’s thermodynamic properties be resolved?

Methodological Answer:

  • Compare experimental datasets (e.g., reaction enthalpies from CIDC studies ) with computational models (DFT or MD simulations).
  • Validate methodologies using standardized reference compounds (e.g., glycyl-alanine derivatives) and replicate experiments across independent labs to isolate procedural biases .

Q. What strategies optimize enantiomeric resolution of this compound in complex biological matrices?

Methodological Answer:

  • Develop a chiral stationary phase (CSP) HPLC protocol with mobile-phase additives (e.g., cyclodextrins) to enhance separation efficiency.
  • Validate using spiked biological samples (e.g., plasma or cell lysates) and quantify recovery rates via isotope dilution mass spectrometry .

Q. How can researchers design preclinical studies to evaluate this compound’s metabolic interactions?

Methodological Answer:

  • Follow NIH preclinical guidelines :
  • Use in vitro hepatocyte models to assess cytochrome P450 inhibition/induction.
  • Conduct in vivo pharmacokinetic studies in rodents, measuring bioavailability and metabolite profiles via LC-MS/MS.
    • Address interspecies variability by cross-referencing data from human organoid models .

Data Analysis and Reporting

Q. How should researchers statistically validate unexpected results in this compound assays?

Methodological Answer:

  • Apply robust statistical frameworks (e.g., Bayesian inference) to distinguish outliers from systemic errors.
  • Use tools like Grubbs’ test for outlier detection and report confidence intervals for all measurements .

Q. What frameworks ensure ethical and reproducible reporting of this compound research?

Methodological Answer:

  • Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) :
  • Disclose conflicts of interest and raw data repositories (e.g., Zenodo).
  • Use standardized templates for methods replication (e.g., protocols.io ) .

Safety and Compliance

Q. What are the critical safety considerations for handling this compound in laboratory settings?

Methodological Answer:

  • Use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation/contact .
  • Follow EPA TSCA guidelines for disposal: neutralize aqueous waste with sodium bicarbonate before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.